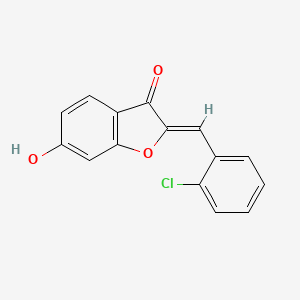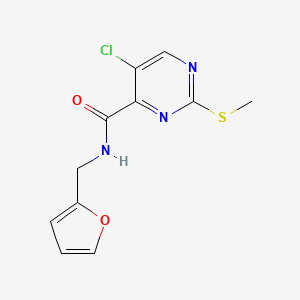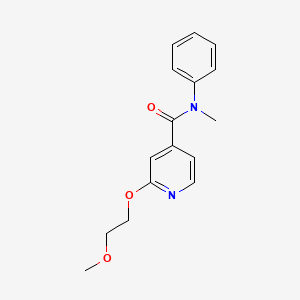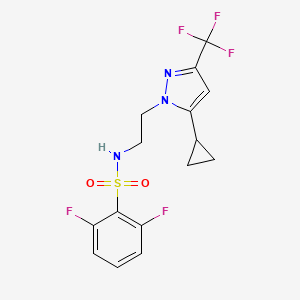
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide is a compound that has gained interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide typically involves a multi-step process. Key steps include:
Cyclopropylation: : This step introduces the cyclopropyl group to the pyrazole ring. Reagents like cyclopropyl bromide in the presence of a strong base are often used.
Trifluoromethylation: : The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide.
Sulfonamide Formation: : The final step involves forming the sulfonamide by reacting the intermediate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound involves optimizing these synthetic routes for scale-up, ensuring high yield and purity. Process intensification strategies, such as continuous flow reactions and advanced purification techniques, are often employed.
化学反応の分析
Types of Reactions: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: : With reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions with halides or other nucleophiles.
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halides in the presence of polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: Depending on the reaction type, major products include oxidized forms, reduced forms with different functional groups, and substituted derivatives with varied substituents.
科学的研究の応用
Chemistry: In chemistry, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide is studied for its reactivity and potential as a building block in the synthesis of complex molecules.
Biology: In biological research, this compound's interactions with enzymes and receptors are of particular interest, potentially leading to the development of novel bioactive molecules.
Medicine: In medicine, the compound is explored for its potential therapeutic effects, particularly in the areas of anti-inflammatory and anti-cancer research.
Industry: Industrial applications include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism by which N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. These can include:
Enzyme Inhibition: : Binding to active sites of enzymes, preventing substrate access.
Receptor Modulation: : Interacting with cell surface or intracellular receptors, altering signaling pathways.
類似化合物との比較
Similar Compounds:
N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide: : Lacks the trifluoromethyl group, affecting its reactivity and biological activity.
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-chlorobenzenesulfonamide: : Substituting fluorine with chlorine changes its chemical properties.
Uniqueness: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which confer distinct reactivity and potential biological activities.
特性
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F5N3O2S/c16-10-2-1-3-11(17)14(10)26(24,25)21-6-7-23-12(9-4-5-9)8-13(22-23)15(18,19)20/h1-3,8-9,21H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOIGDGSVBNNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=C(C=CC=C3F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F5N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
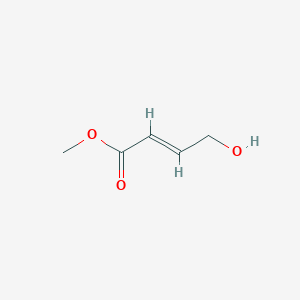
![4-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-nitrobenzamide](/img/structure/B2949811.png)
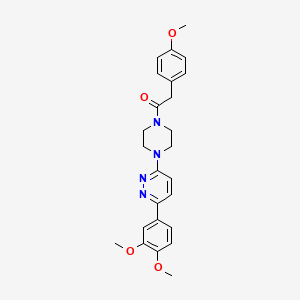
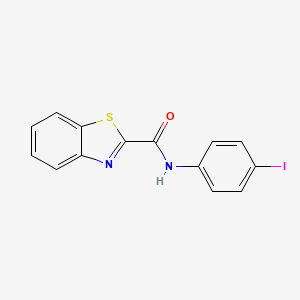
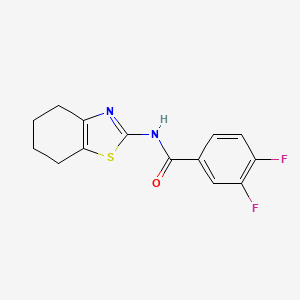
![1-[diethoxy(sulfanylidene)-lambda5-phosphanyl]-2-[3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B2949820.png)
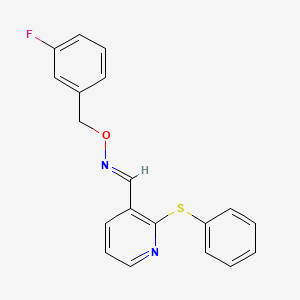
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide](/img/structure/B2949822.png)

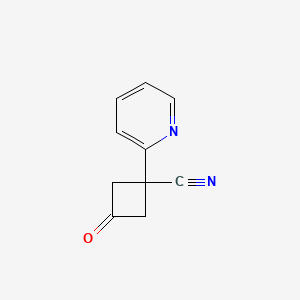
![N-[1-(1-Phenylethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2949826.png)
